2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Overview
Description
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a unique organosilicon compound characterized by its complex structure and multiple silicon-oxygen bonds. This compound is notable for its stability and resistance to various chemical reactions, making it a valuable substance in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the chlorination of heptamethylcyclotetrasiloxane. This reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the desired position. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Under specific conditions, the compound can be oxidized to form siloxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Silanols: Formed through hydrolysis.
Siloxane Derivatives: Resulting from oxidation reactions.
Substituted Silanes: Produced via nucleophilic substitution.
Scientific Research Applications
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different reactivity.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with a similar structure but lacking the chlorine substitution.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with different physical and chemical properties.
Uniqueness
2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its chlorine substitution, which imparts distinct reactivity and potential applications. Its stability and resistance to various chemical reactions make it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21ClO4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXOYZASYSBSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)Cl)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21ClO4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501606 | |
Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-88-6 | |
Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.